Product packaging for Dinoprost(Cat. No.:CAS No. 551-11-1)

Dinoprost

Número de catálogo: B1670695
Número CAS: 551-11-1
Peso molecular: 354.5 g/mol
Clave InChI: PXGPLTODNUVGFL-YNNPMVKQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Classification as a Naturally Occurring Prostaglandin (B15479496) F2α (PGF2α) in Biological Systems

Dinoprost is chemically classified as a prostaglandin, a subgroup of eicosanoids derived from fatty acids. nih.gov Specifically, it is Prostaglandin F2α, a derivative of prosta-5,13-dien-1-oic acid substituted with hydroxy groups at positions 9, 11, and 15. nih.gov As a naturally occurring substance in mammals and other organisms, PGF2α functions as a signaling molecule involved in a wide array of physiological processes. wikipedia.orgnih.gov

Its primary mechanism of action involves binding to and activating the Prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor. wikipedia.orgglpbio.com This interaction triggers a cascade of intracellular events that vary depending on the target tissue. In reproductive contexts, this activation is known to stimulate myometrial activity (uterine muscle contractions) and induce luteolysis, the degradation of the corpus luteum. wikipedia.orgglpbio.com The process of luteolysis is critical for regulating the estrous cycle in many mammals, as it leads to a halt in the production of progesterone (B1679170). wikipedia.org

Historical Context of this compound Research in Reproductive Physiology

The journey of prostaglandin research began in the 1930s with the discovery of an unidentified substance in human seminal fluid that could induce uterine contractions. researchgate.net This substance was termed "prostaglandin." researchgate.netbeefrepro.org However, extensive research into these compounds did not gain significant momentum until the 1960s. beefrepro.org

A pivotal moment in reproductive physiology occurred in the early 1970s when PGF2α was identified as a potent luteolytic agent in several domestic animal species. beefrepro.org Key research published in 1972 demonstrated its ability to cause luteolysis in cattle, with similar findings reported in sheep and horses. beefrepro.org This discovery was a significant breakthrough, offering a practical hormonal tool for synchronizing estrus in livestock, a critical development for agricultural breeding programs. beefrepro.org This line of research provided an alternative to earlier methods that relied on the administration of progestogens to control reproductive cycles. beefrepro.org

EraKey Research MilestoneSignificance in Reproductive Physiology
1930sInitial discovery of "prostaglandin" in seminal fluid. researchgate.netbeefrepro.orgFirst identification of biologically active lipids with effects on smooth muscle.
1960sRenewed interest and biochemical characterization of various prostaglandins (B1171923). beefrepro.orgLaid the groundwork for understanding the specific roles of different prostaglandin types.
1972-1973PGF2α (this compound) is reported to be luteolytic in cattle, sheep, and horses. beefrepro.orgEstablished PGF2α as a key hormone for controlling the corpus luteum and estrous cycle, leading to practical applications in veterinary medicine.

Scope and Significance of Contemporary this compound Investigations

Modern research on this compound has moved beyond its established role in estrous synchronization to explore its fundamental cellular and molecular mechanisms. These investigations are crucial for refining its applications and uncovering new therapeutic potentials.

A significant area of contemporary study is the elucidation of the precise pathways through which this compound induces its effects. For example, recent research in goat luteal cells demonstrated that PGF2α induces corpus luteum regression by triggering endoplasmic reticulum (ER) stress and autophagy. glpbio.comtargetmol.com This study identified that this compound treatment significantly increased the expression of GRP78 and other UPR (unfolded protein response) sensors, indicating a direct link between PGF2α signaling and cellular stress pathways that lead to apoptosis (programmed cell death). targetmol.com

Another major focus of current research is comparative studies. Clinical trials and meta-analyses frequently compare the effects of this compound (and its synthetic analogue Dinoprostone (B10761402), or PGE2) with other compounds like Misoprostol (a PGE1 analogue) for labor induction. researchgate.netnih.govfrontiersin.org These studies analyze various outcomes to determine the relative profiles of these agents. nih.govfrontiersin.org

Furthermore, research has expanded to investigate the role of PGF2α and its FP receptor in non-reproductive tissues. Studies have explored its effects on trabecular meshwork contractility in the eye and its potential involvement in conditions like headaches. nih.govglpbio.com

Table 2: Findings from a Contemporary Study on this compound (PGF2α) Mechanisms
Research FocusExperimental ModelKey FindingScientific Implication
Induction of LuteolysisGoat Luteal CellsThis compound (1μM) was shown to induce ER stress, autophagy, and apoptosis. glpbio.comtargetmol.comReveals a detailed molecular pathway for PGF2α-induced corpus luteum regression beyond simple receptor binding.
Cellular Stress ResponseGoat Luteal CellsSignificantly increased expression of GRP78 and UPR (unfolded protein response) sensors was observed after 24 hours of treatment. targetmol.comLinks PGF2α action directly to the cellular machinery that manages protein folding and initiates cell death under stress.
SteroidogenesisBovine Luteal CellsThis compound (1μg/mL) stimulated progesterone (P4) secretion in short-term (24h) cell culture. glpbio.comHighlights the complex and sometimes paradoxical effects of PGF2α, which can be stimulatory or inhibitory depending on the context and duration of exposure.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H34O5 B1670695 Dinoprost CAS No. 551-11-1

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGPLTODNUVGFL-YNNPMVKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O5
Record name dinoprost
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dinoprost
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022946
Record name Dinoprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

SOL IN WATER 200 MG/ML /DINOPROST TROMETHAMINE/, FREELY SOL IN METHANOL, ABSOLUTE ETHANOL; FREELY SOL IN ETHYL ACETATE, CHLOROFORM; SLIGHTLY SOL IN WATER
Record name PROSTAGLANDIN F2ALPHA
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3315
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

NATURAL FORM, CRYSTALS

CAS No.

551-11-1, 23518-25-4
Record name Prostaglandin F2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=551-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5Z,9α,11α,13E,15S)-(±)-9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23518-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dinoprost [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551111
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name dl-Prostaglandin F2-alpha
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023518254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dinoprost
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12789
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dinoprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DINOPROST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7IN85G1HY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PROSTAGLANDIN F2ALPHA
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3315
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

25-35 °C
Record name PROSTAGLANDIN F2ALPHA
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3315
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Molecular and Cellular Mechanisms of Dinoprost Action

Prostaglandin (B15479496) Receptor Interactions and Agonism

Dinoprost functions primarily as an agonist for a specific prostanoid receptor subtype, with some evidence suggesting broader interactions.

Prostaglandin F Receptor (FP Receptor) Binding Dynamics

This compound is a potent agonist of the Prostaglandin F receptor (FP receptor), which is a G-protein coupled receptor (GPCR). mdpi.cominvivochem.commedchemexpress.com The binding of this compound to the FP receptor initiates a cascade of intracellular signaling events. This interaction is crucial for its physiological effects, such as stimulating myometrial contractions and facilitating cervical dilation. mdpi.comnih.gov The FP receptor's activity is mediated by G proteins that activate a phosphatidylinositol-calcium second messenger system. drugbank.com

Research on FP receptor binding has shown specific affinities. For instance, studies using radioligand binding assays with [3H]PGF2α in bovine corpus luteum homogenates revealed two classes of binding sites, with dissociation constants (Kd) of approximately 6.51 nM and 986 nM, and corresponding receptor densities (Bmax) of 2.33 pmol/g wet weight and 44.8 pmol/g wet weight, respectively. nih.gov

Table 1: FP Receptor Binding Parameters for [3H]PGF2α in Bovine Corpus Luteum

ParameterValue (Class 1)Value (Class 2)Source
Kd (nM)6.51 ± 0.65986 ± 269 nih.gov
Bmax (pmol/g wet weight)2.33 ± 0.2644.8 ± 11.3 nih.gov

Modulation of Other Prostanoid Receptor Subtypes

While the FP receptor is the primary target, there is evidence suggesting that this compound (PGF2α) may modulate other prostanoid receptor subtypes, depending on the tissue and concentration. For example, in cat isolated arteries, low concentrations of PGF2α (up to 10^-7 M) induce contractile responses via a prostaglandin receptor distinct from the thromboxane (B8750289) A2 (TXA2) receptor. However, at higher concentrations (5 x 10^-7 M or higher), PGF2α can interact with TXA2 receptors, leading to partial attenuation of contractions by selective TXA2 receptor antagonists. mdpi.com

In murine platelets, PGF2α has been observed to decrease cyclic AMP (cAMP) levels via the EP3 receptor and increase inositol (B14025) trisphosphate (IP3) levels and intracellular calcium through interaction with the TP receptor. However, direct interaction with the FP receptor could not be confirmed in murine platelets in this specific study, highlighting tissue-specific variations in receptor interactions. frontiersin.org

Intracellular Signaling Cascades

The binding of this compound to its receptors initiates complex intracellular signaling pathways, leading to diverse cellular responses.

Prostaglandin Pathway Regulation

This compound, as PGF2α, is synthesized from arachidonic acid, a fatty acid released from cell membranes primarily by the enzyme phospholipase A2. Arachidonic acid is then metabolized by cyclooxygenases (COX-1 and COX-2) to prostaglandin H2 (PGH2), an intermediate. PGH2 is subsequently converted to PGF2α by prostaglandin F synthase or aldose reductase. mdpi.com

The activation of the FP receptor by this compound primarily involves G-protein coupled pathways. This activation leads to a series of downstream effects, including the mobilization of intracellular calcium, activation of phospholipase C, and the subsequent production of secondary messengers such as inositol trisphosphate (IP3) and diacylglycerol (DAG). nih.gov In human myometrial cells, PGF2α-mediated pro-inflammatory signaling, including the upregulation of COX-2, has been shown to require coupling to both Gαq and Gαi proteins of the FP receptor. nih.gov

Influence on Cellular Membrane Ion Transport

This compound (PGF2α) significantly influences cellular membrane ion transport, particularly concerning calcium. PGF2α stimulation triggers a calcium response in myometrial cells via Gαq and Gαi-mediated pathways. nih.gov Studies in podocytes have shown that PGF2α can induce a biphasic increase in cytosolic calcium activity ([Ca2+]i). mdpi.com

Alterations in Cyclic Nucleotide Concentrations

The influence of this compound (PGF2α) on cyclic nucleotide concentrations, specifically cyclic AMP (cAMP) and cyclic GMP (cGMP), can be context-dependent. In some instances, PGF2α has been found to have little effect on intracellular cAMP or cGMP levels. For example, in osteoblastic MC3T3-E1 cells, concentrations of PGF2α that stimulated DNA synthesis had minimal impact on intracellular cAMP or cGMP levels.

In the context of labor induction, plasma cAMP levels in PGF2α-induced labor did not significantly increase until the time of crowning of the fetal head, and plasma cGMP levels did not show significant changes throughout labor. nih.gov However, in murine platelets, PGF2α has been reported to decrease cAMP levels via the EP3 receptor, and its binding to the FP receptor has been noted to modulate cyclic AMP levels in other contexts. invivochem.comfrontiersin.org The regulation of cyclic nucleotide phosphodiesterases (PDEs) plays a critical role in controlling cellular levels of cAMP and cGMP, and these enzymes are involved in the degradation of these cyclic nucleotides.

Table 2: Key Intracellular Signaling Effects of this compound (PGF2α)

Signaling ComponentEffect of this compound (PGF2α)Mechanism/ContextSource
Intracellular Calcium ([Ca2+]i)Mobilization, increase, biphasic increaseGαq/Gαi-mediated pathways, phospholipase C activation, podocytes, myometrial cells nih.govmdpi.com
Phospholipase C (PLC)ActivationDownstream of FP receptor activation nih.gov
Inositol Trisphosphate (IP3)Production, increaseDownstream of FP receptor activation, TP receptor interaction in murine platelets frontiersin.orgnih.gov
Diacylglycerol (DAG)ProductionDownstream of FP receptor activation nih.gov
Na+/H+ AntiporterActivationPKC-mediated, renal LLC-PK1 cells drugbank.com
Cyclic AMP (cAMP)Little effect (osteoblasts), decrease (murine platelets via EP3)Context-dependent, EP3 receptor interaction frontiersin.org
Cyclic GMP (cGMP)Little effect (osteoblasts, labor)Context-dependent nih.gov

Gene Expression and Protein Modulation

This compound has been observed to modulate the expression of several key genes and proteins, impacting cellular processes such as inflammation, steroidogenesis, and cell fate.

Research indicates that this compound can exert anti-inflammatory effects through the modulation of the prostaglandin pathway, specifically by attenuating cyclooxygenase-2 (COX-2) expression. In a rat model of ischemia-reperfusion injury, this compound administration prior to reperfusion significantly decreased COX-2 expression in ovarian tissue. This downregulation suggests this compound's capacity to influence inflammatory responses at the molecular level. annalsmedres.org

This compound plays a crucial role in regulating steroidogenesis, particularly through its effects on the steroidogenic acute regulatory protein (STAR). Studies in bovine corpus luteum (CL) have consistently shown that both intra-corpus luteum (intra-CL) injection and intramuscular (IM) administration of this compound lead to a downregulation of STAR mRNA levels. For instance, doses of 2.5 mg and 5 mg of this compound injected intra-CL significantly decreased STAR mRNA compared to control groups. Similarly, IM administration also resulted in reduced STAR mRNA levels. This reduction in STAR mRNA is a key event in the induction of the luteolytic cascade, which is essential for the regression of the corpus luteum. frontiersin.orgfrontiersin.orgnih.gov

Table 1: Effect of this compound on STAR mRNA Levels in Bovine Corpus Luteum

Administration MethodThis compound DoseSTAR mRNA Level (% of Control)Significance (P-value)Source
Intra-CL Injection2.5 mgDownregulated< 0.05 frontiersin.orgfrontiersin.org
Intra-CL Injection5 mgDownregulated< 0.05 frontiersin.orgfrontiersin.org
Intramuscular (IM)25 mgDecreased< 0.05 frontiersin.orgfrontiersin.org

This compound significantly influences the gene expression profiles of receptor-interacting protein kinases, particularly RIPK1 and RIPK3, which are central to programmed cell death pathways. In bovine middle-stage corpus luteum, intra-CL injection of this compound at doses of 2.5 mg or 5 mg upregulated the mRNA levels of both RIPK1 and RIPK3. Intramuscular administration of this compound also enhanced the mRNA levels of these kinases. This upregulation of RIPK1 and RIPK3 is a critical indicator of the activation of necroptotic processes following this compound administration. frontiersin.orgfrontiersin.orgnih.govresearchgate.netresearchgate.netnih.gov

Table 2: Effect of this compound on RIPK1 and RIPK3 mRNA Levels in Bovine Corpus Luteum

Administration MethodThis compound DoseRIPK1 mRNA Level (% of Control)RIPK3 mRNA Level (% of Control)Significance (P-value)Source
Intra-CL Injection2.5 mgUpregulatedUpregulated< 0.05 frontiersin.orgfrontiersin.orgresearchgate.net
Intra-CL Injection5 mgUpregulatedUpregulated< 0.05 frontiersin.orgfrontiersin.orgresearchgate.net
Intramuscular (IM)25 mgEnhancedEnhanced< 0.05 frontiersin.orgfrontiersin.orgresearchgate.net

This compound's impact on cell fate extends to the regulation of caspase and BCL2 family member expression, which are crucial components of apoptotic pathways. In goat luteal cells, treatment with this compound (1 µM for 24 hours) significantly increased the expression of cleaved Caspase-3, a key pro-apoptotic factor. medchemexpress.commedchemexpress.com In bovine corpus luteum, the effects on caspase expression vary depending on the stage of the estrous cycle and the administration route. In the early-stage CL, both local (intra-CL) and systemic (intramuscular) this compound administration resulted in decreased expression of Caspase-3, while Caspase-8 mRNA expression was upregulated. Conversely, in the middle-stage CL, local this compound treatment led to an upregulation of Caspase-3 expression, and systemic administration increased both Caspase-3 and Caspase-8 expression. nih.govresearchgate.net

This compound also modulates the expression of proteins involved in necroptosis, specifically Cylindromatosis (CYLD) and Mixed Lineage Kinase Domain-Like (MLKL). In the middle-stage bovine corpus luteum, both local and systemic injections of this compound were observed to increase MLKL expression. Furthermore, CYLD expression was markedly higher following intramuscular administration of this compound. nih.govresearchgate.net MLKL is a substrate of RIPK3, and its phosphorylation is a key step in the execution of necroptosis. elifesciences.org

Programmed Cell Death Pathways

This compound is a potent inducer of programmed cell death, primarily through the activation of both apoptotic and necroptotic pathways. This induction is a fundamental aspect of its luteolytic action, leading to the regression of the corpus luteum.

In goat luteal cells, this compound (1 µM for 24 hours) has been shown to induce endoplasmic reticulum (ER) stress, autophagy, and apoptosis, resulting in a significant increase in the apoptotic rate. medchemexpress.commedchemexpress.comtargetmol.com

Beyond apoptosis, this compound also promotes necroptosis, a caspase-independent form of programmed cell death. Necroptosis has been identified as an alternative mechanism of corpus luteum regression in cows. This compound administration has been observed to enhance indicators of both necroptosis and apoptosis in the corpus luteum. frontiersin.orgfrontiersin.orgresearchgate.netnih.govresearchgate.netresearchgate.net The receptor-interacting protein kinases RIPK1 and RIPK3 play central roles in necroptotic processes, and their expression is significantly elevated in the bovine corpus luteum during PGF2α-induced luteolysis. frontiersin.orgfrontiersin.orgresearchgate.netnih.govresearchgate.netresearchgate.net Ultimately, necroptosis is considered a potent mechanism contributing to the structural regression of the corpus luteum during this compound-induced luteolysis in cattle. nih.govresearchgate.net Interestingly, in the early corpus luteum, locally administered this compound may exhibit a luteoprotective role by inhibiting both apoptosis and necroptosis, suggesting a stage-specific effect on cell death pathways. nih.govresearchgate.net

Physiological and Pathophysiological Roles of Dinoprost in Biological Systems

Reproductive System Dynamics

Ovarian Function and Fertility Preservation

Mitigation of Hemorrhage in Ovarian Systems

Research has demonstrated Dinoprost's protective potential in mitigating hemorrhage within ovarian tissues, particularly in the context of ischemia-reperfusion (I/R) injury. A study utilizing a rat model of ovarian I/R injury revealed that administration of this compound significantly reduced hemorrhage in the ovarian tissue compared to control groups (Isch and I/R groups, p<0.05). This effect was associated with a notable decrease in cyclooxygenase-2 (COX-2) expression (p<0.05) in the this compound-treated I/R group, suggesting a mechanism involving the attenuation of inflammatory pathways. These findings underscore this compound's therapeutic utility in preserving ovarian integrity against hemorrhagic damage annalsmedres.orgtrdizin.gov.trannalsmedres.org.

Table 1: Effect of this compound on Ovarian Hemorrhage and COX-2 Expression in Rat Ischemia-Reperfusion Model

Group (n=24 rats total)Hemorrhage Reduction (vs. Isch/I/R)COX-2 Expression (vs. Isch/I/R)IL1β and TNF-α Expression
Dino+I/RSignificant (p<0.05)Significant Decrease (p<0.05)No significant changes
Contributions to Overall Ovarian Functional Integrity

Beyond hemorrhage mitigation, this compound contributes to the broader functional integrity of ovarian systems, particularly evident in livestock management. Studies in dairy cows with cystic ovarian disease (COD) have investigated this compound's impact on reproductive performance. While its efficacy can vary depending on the type of ovarian cyst, this compound plays a role in resolving luteal cysts and influencing estrous cycles.

For instance, in cows diagnosed with luteal cysts, this compound treatment resulted in an estrus rate of 77.2%, comparable to that achieved with buserelin (B193263) acetate (B1210297) (72.4%). However, for follicular cysts, this compound yielded a significantly lower estrus rate (55.1%) compared to buserelin acetate (77.5%). Conception rates also varied, with this compound showing a higher conception rate for luteal cysts (56.9%) compared to buserelin acetate (47.5%), but a lower rate for follicular cysts (60%) compared to buserelin acetate (67.7%). These findings highlight the importance of differentiating cyst types for optimal treatment outcomes nih.govresearchgate.net.

Long-term administration of this compound (25 mg tromethamine this compound for 21 days) in cycling dairy cows has been observed to influence ovarian activity, leading to the consecutive ovulation of dominant follicles in some cases. However, it also significantly reduced the duration for which progesterone (B1679170) levels remained above 1 ng/mL (2.6 ± 0.7 days in treated cows vs. 16.0 ± 0.6 days in controls), indicating its potent luteolytic effect. In some instances, it was noted that long-term PGF2α exposure might induce cystic ovaries in cows nih.gov.

Table 2: Reproductive Outcomes in Dairy Cows with Ovarian Cysts Treated with this compound

Ovarian Cyst TypeTreatmentEstrus Rate (%)Conception Rate (%)Successful Pregnancies (%)
Follicular CystsThis compound55.1 (p<0.05)6015.4
Follicular CystsBuserelin77.567.752.5
Luteal CystsThis compound77.256.9-
Luteal CystsBuserelin72.447.5-

Note: Estrus rate for follicular cysts treated with this compound was significantly lower than with buserelin acetate. Conception rate for follicular cysts treated with this compound was lower than with buserelin acetate. Conception rate for luteal cysts treated with this compound was higher than with buserelin acetate. Successful pregnancies for follicular cysts treated with this compound were notably lower.

Uterine Myometrial Contractility

This compound, or PGF2α, is a well-established stimulator of uterine myometrial activity. Its action is crucial in various reproductive processes, particularly those requiring uterine contractions.

This compound consistently stimulates myometrial contraction researchgate.net. This direct effect on uterine smooth muscle is fundamental to its physiological and therapeutic applications. For instance, in pregnant animals, this compound induces sustained myometrial contractions, which can lead to placental separation and the expulsion of the fetus ukvetequine.com. This contractile property is a key mechanism by which this compound influences parturition and other uterine functions researchgate.net.

Cervical Remodeling and Softening

While Prostaglandin (B15479496) E2 (Dinoprostone) is more prominently associated with the complex biochemical processes of cervical ripening, including collagen degradation and extracellular matrix remodeling, this compound (PGF2α) contributes to cervical changes primarily through relaxation.

This compound has been observed to cause relaxation of the cervix researchgate.net. This cervical relaxation, alongside its potent stimulation of uterine muscle contractions, facilitates the dilatation processes necessary for events such as parturition nih.gov. Although PGF2α is utilized to induce labor, its direct involvement in the extensive "remodeling and softening" mechanisms (e.g., collagen breakdown) is less pronounced compared to PGE2, which is considered more powerful in inducing cervical ripening researchgate.netnih.gov. The primary contribution of this compound to cervical dilatation appears to be through its capacity to relax the cervical smooth muscle, thereby reducing resistance and aiding the passage of uterine contents ukvetequine.com.

Estrous Cycle and Parturition Regulation

This compound plays a pivotal role in regulating the estrous cycle and initiating parturition across various mammalian species. Its luteolytic properties, leading to the regression of the corpus luteum, are central to its effects on cyclicity.

In mares, treatment with this compound during diestrus (typically 4 or more days after ovulation) can induce a return to estrus within 2 to 4 days, with ovulation occurring 8 to 12 days post-treatment. For clinically anestrous mares, a 5 mg injection of this compound has been shown to induce behavioral estrus in 81% of cases within an average of 3.7 days, followed by ovulation around 7.0 days zoetisus.com. A single injection of 1.25 mg this compound can effectively shorten the luteal phase when administered between days 6 and 12 following ovulation missouristate.edu.

In cattle, a 25 mg intramuscular dose of this compound is established for estrus synchronization, influencing the percentage of animals detected in estrus and subsequent pregnancy rates beefrepro.org. Furthermore, studies in cows have shown that intra-corpus luteum (CL) injection of this compound at doses of 1.25 mg, 2.5 mg, and 5 mg can dose-dependently increase oxytocin (B344502) (OT) concentrations and decrease progesterone (P4) levels, reflecting its luteolytic action frontiersin.org. For instance, a 2.5 mg intra-CL injection of this compound decreased P4 concentrations at 0.5 hours and between 1 and 4 hours post-injection, while intramuscular administration of 25 mg this compound reduced P4 between 8 and 12 hours frontiersin.org.

Regarding parturition, this compound is effectively used to induce labor. In swine, administration of 10 mg this compound typically leads to parturition within approximately 30 hours nih.govzoetisus.com. A single injection of PGF2α can induce parturition in sows as early as pregnancy day 114, and in gilts as early as day 115 researchgate.net.

Role in Estrous Cycle Shortening

This compound is a key luteolytic agent, meaning it induces the regression of the corpus luteum (CL) in the ovary wikipedia.orgpatsnap.com. The corpus luteum is essential for producing progesterone, a hormone necessary for maintaining pregnancy patsnap.com. By causing the regression of the CL, this compound effectively lowers progesterone levels, thereby facilitating the synchronization of estrous cycles and initiating a new cycle patsnap.com. This mechanism is invaluable for managing breeding schedules and enhancing reproductive outcomes in livestock patsnap.com.

Research has shown that this compound's luteolytic action is dependent on the stage of the estrous cycle, with the CL being more sensitive to PGF2α in its middle stage frontiersin.organimal-reproduction.org. Studies in cows have demonstrated that both intramuscular (IM) and intra-corpus luteum (intra-CL) injections of this compound can induce luteolysis, leading to a reduction in progesterone (P4) levels frontiersin.org. For instance, intra-CL injection of 2.5 mg or 5 mg of this compound induced luteolysis by reducing P4 levels in cows at the mid-luteal phase frontiersin.org. The decline in circulating P4 is rapid after the onset of luteolysis, with concentrations dropping to less than 10% of pre-luteolysis values within two days animal-reproduction.org.

A comparison between this compound and Cloprostenol (B1669231), another PGF2α analog, in lactating dairy cows revealed that this compound increased luteal regression from 69.1% to 78.5% compared to Cloprostenol, irrespective of the number of corpora lutea or total luteal volume nih.gov. In cows with pre-treatment progesterone concentrations greater than or equal to 1 ng/mL, this compound increased luteal regression from 86.6% to 91.3% nih.gov.

Treatment Group (Cows at Mid-Luteal Phase)Dose of this compound (mg)Progesterone (P4) Levels (ng/mL) at 4h Post-InjectionOxytocin (OT) Levels (pg/mL) at 0.5h Post-InjectionLuteal Regression Rate (%)
Intra-CL Injection1.25No significant changeIncreased-
Intra-CL Injection2.5DecreasedIncreased-
Intra-CL Injection5DecreasedIncreased-
IM Administration (Positive Control)25Decreased (between 8-12h)--
This compound (vs. Cloprostenol)---78.5% (vs. 69.1%) nih.gov
Involvement in the Onset and Progression of Labor

This compound, as a PGF2α analog, is involved in the induction and progression of labor by stimulating uterine smooth muscle contractions wikipedia.orgpatsnap.com. It binds to specific prostaglandin receptors on the surface of smooth muscle cells within the reproductive tract, triggering intracellular events that lead to the contraction of smooth muscle fibers patsnap.com. This action is particularly beneficial in aiding the expulsion of the fetus during labor and in facilitating the return of the uterus to its normal size postpartum patsnap.com.

In pregnancy, PGF2α is medically used to sustain contracture and provoke myometrial ischemia to accelerate labor and prevent significant blood loss wikipedia.org. Higher levels of PGF2α have been observed in maternal fluid during labor compared to at term, indicating its natural biological role in parturition wikipedia.org. While Dinoprostone (B10761402) (PGE2) is well-known for its role in cervical ripening and uterine contractions, this compound (PGF2α) also contributes to uterine contractility drugbank.comclinicaltrials.eumayoclinic.orgjst.go.jpviamedica.plmdpi.com. Studies have compared intravenous this compound with Dinoprostone vaginal inserts for labor induction, with findings suggesting that Dinoprostone vaginal inserts may facilitate uterine contractions and cervical ripening more effectively, leading to labor onset in a higher percentage of users and potentially reducing the need for amniotomy jst.go.jp.

Inflammatory and Immunomodulatory Responses

This compound, as a prostaglandin, also exhibits roles in inflammatory and immunomodulatory responses. Prostaglandins (B1171923) are generally involved in producing inflammatory responses, with their biosynthesis increasing in inflamed tissues annalsmedres.org.

Anti-inflammatory Mechanisms

This compound has garnered attention for its potential therapeutic applications in alleviating ischemia-reperfusion (I/R) injury due to its anti-inflammatory and cytoprotective properties annalsmedres.org.

This compound has demonstrated a protective effect against I/R damage in the rat ovary, primarily by attenuating cyclooxygenase-2 (COX-2) expression and reducing hemorrhage annalsmedres.org. The downregulation of COX-2 by this compound suggests its capacity to modulate the prostaglandin pathway, thereby exerting anti-inflammatory effects annalsmedres.org. Administration of this compound may reduce the migration of neutrophils and lymphocytes to the site of inflammation, ultimately mitigating tissue damage and injuries associated with inflammation annalsmedres.org. Furthermore, observations suggest that this compound may lead to an increase in upregulated endothelial cells and excessive angiogenesis, contributing to the mitigation of tissue damage annalsmedres.org.

Inflammatory MediatorEffect of this compound AdministrationContext of StudySource
COX-2 ExpressionSignificant DecreaseOvarian I/R Injury (rat model) annalsmedres.org
HemorrhageSignificantly ReducedOvarian I/R Injury (rat model) annalsmedres.org
Neutrophil MigrationMay ReduceGeneral Inflammation annalsmedres.org
Lymphocyte MigrationMay ReduceGeneral Inflammation annalsmedres.org
IL-1β ExpressionNo significant changes observedOvarian I/R Injury (rat model) annalsmedres.org
TNF-α ExpressionNo significant changes observedOvarian I/R Injury (rat model) annalsmedres.org

This compound's anti-inflammatory mechanisms include the attenuation of inflammatory mediator expression. It has been shown to downregulate COX-2, an enzyme responsible for prostaglandin synthesis and implicated in inflammatory responses annalsmedres.org. While some studies on this compound's effect on specific cytokines like Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) in ovarian I/R injury models did not show significant changes in their expression levels, other research indicates that prostaglandins, including PGE2, can attenuate the expression of pro-inflammatory cytokines such as TNF and induce anti-inflammatory mediators like IL-10 annalsmedres.orgfrontiersin.org. Attenuation of inflammatory mediator production by the NF-κB member RelB is mediated by microRNA-146a, which impacts COX-2 and PGE2 production nih.gov.

Immune Cell Interactions

In addition to its direct effects on inflammation, PGF2α (this compound) has been shown to interact with immune cells annalsmedres.org. Studies have indicated that PGF2α plays a role in encouraging the transformation of macrophages into an anti-inflammatory M2 phenotype, marked by the generation of anti-inflammatory cytokines, including interleukin-10 annalsmedres.org. While some research suggests that PGF2α does not alter the secretion of certain pro-inflammatory mediators like monocyte chemoattractant protein 1 (CCL2) and endothelin 1 (EDN1) in co-culture systems of luteal endothelial cells and peripheral blood mononuclear cells, activated immune cells may impair progesterone production by luteal steroidogenic cells nih.gov.

Advanced Research Methodologies and Experimental Approaches for Dinoprost Studies

Clinical Research Designs

Retrospective Cohort Studies

Retrospective cohort studies play a crucial role in understanding the real-world effectiveness and outcomes associated with the use of Dinoprost, a synthetic prostaglandin (B15479496) E2 (PGE2), particularly in obstetric applications such as cervical ripening and labor induction. These studies analyze existing patient data, allowing for the examination of associations between this compound exposure and various clinical endpoints over time, without direct intervention. This approach is valuable for identifying trends, evaluating effectiveness across diverse patient populations, and comparing outcomes with other interventions in routine clinical practice.

Detailed Research Findings

Several retrospective cohort studies have investigated the effectiveness of this compound in cervical ripening and labor induction, examining various factors influencing outcomes.

One study involving 187 patients induced for labor at term with intact amniotic membranes evaluated the effectiveness of this compound (Propess®) for cervical ripening. The study found a high response rate of 77.9% for cervical ripening within 24 hours in patients with parity (P) ≤ 2. The effectiveness was observed to be 71% in patients with a normal Body Mass Index (BMI), with a reduced response in those with a high BMI. The vaginal delivery rate in this cohort was 81.1% for patients with a normal amniotic fluid index, increasing to 88.2% for those with oligohydramnios, and 82.1% for patients with intrauterine fetal growth restriction oatext.comoatext.com.

Further analysis from the same study provided more granular data on the effectiveness of this compound based on parity and BMI. The effectiveness of cervical ripening within 24 hours varied by parity, with 51.67% for P0 (nulliparous), 77.94% for P≤2, and 59.32% for P≥3. Vaginal delivery rates also showed variations: 66.7% for P0, 89.6% for P≤2, and 86.4% for P≥3 oatext.comoatext.com. Regarding BMI, this compound was effective in cervical ripening for 70.97% of patients with normal BMI, 56% of overweight patients, and 65% of obese patients oatext.comoatext.com.

Table 1: this compound Effectiveness and Vaginal Delivery Rates by Parity (Retrospective Study, N=187) oatext.comoatext.com

Parity GroupCervical Ripening Effectiveness within 24h (%)Vaginal Delivery Rate (%)
P051.6766.7
P≤277.9489.6
P≥359.3286.4

Table 2: this compound Effectiveness by Body Mass Index (BMI) (Retrospective Study, N=187) oatext.comoatext.com

BMI CategoryCervical Ripening Effectiveness (%)
Normal70.97
Overweight56
Obese65

Another multicenter retrospective observational study involving 1687 patients undergoing labor induction with vaginal this compound (gel or insert) collected data on mode of delivery and obstetric outcomes. This study found that the main event associated with this compound use was tachysystole nih.gov.

Comparative retrospective studies have also shed light on this compound's performance against other methods. One study comparing Dinoprostone (B10761402) vaginal insert (10mg) with a double-balloon catheter for labor induction in 381 pregnant women (182 in the Dinoprostone group, 199 in the double-balloon catheter group) found a significantly higher rate of vaginal delivery within 48 hours in the Dinoprostone group (90.11% vs. 75.38%, P = 0.0002) frontiersin.org. The cesarean section rate was also significantly lower in the Dinoprostone group (9.89% vs. 24.62%, P = 0.0002) frontiersin.org. The duration of labor was longer in the Dinoprostone group, but the need for oxytocin (B344502) augmentation was significantly lower (P < 0.0001) frontiersin.org.

Table 3: Comparison of Dinoprostone Vaginal Insert vs. Double-Balloon Catheter for Labor Induction frontiersin.org

OutcomeDinoprostone Group (N=182)Double-Balloon Catheter Group (N=199)P-value
Vaginal Delivery within 48h (%)90.1175.380.0002
Cesarean Section Rate (%)9.8924.620.0002
Oxytocin AugmentationLowerHigher< 0.0001

Another retrospective cohort study compared the efficacy of controlled-release Dinoprostone (PGE2) vaginal inserts with mechanical dilation for elective labor induction before the due date. This study, which included 206 mothers, found that the success rate of vaginal delivery was significantly higher in the PGE2 group (80.4%) compared to the non-PGE2 (metreurynter/laminaria tent) group (66.2%) nih.gov.

In cases where an initial Dinoprostone vaginal insert induction was unsuccessful, a retrospective analysis of 109 women compared a second induction attempt using Dinoprostone vaginal gel versus oral misoprostol. The study found similar efficacy between the two for achieving active labor (69.6% for Dinoprostone vaginal gel vs. 71.7% for oral misoprostol, P=0.83) and vaginal delivery (62.5% for Dinoprostone vaginal gel vs. 62.3% for oral misoprostol, P=0.99) nih.gov.

These retrospective studies collectively demonstrate this compound's effectiveness in cervical ripening and labor induction, highlighting its favorable outcomes in terms of vaginal delivery rates and reduced need for oxytocin augmentation in certain patient populations.

Comparative Pharmacological and Physiological Investigations of Dinoprost

Comparisons with Other Prostaglandin (B15479496) F2α Analogs

Prostaglandin F2α analogs, including both naturally occurring forms like dinoprost and synthetic counterparts such as cloprostenol (B1669231) and luprostiol (B1675511), are widely utilized in veterinary medicine for their ability to induce luteolysis, thereby facilitating estrus synchronization and reproductive management. While all PGF2α compounds exert their effects by triggering the regression of the corpus luteum (CL), differences in their chemical structure can lead to variations in potency, half-life, and ultimately, their comparative efficacy and impact on reproductive outcomes.

Studies comparing this compound with synthetic PGF2α analogs like cloprostenol and luprostiol highlight both similarities and distinctions in their luteolytic efficacy across various species. Synthetic analogs are generally considered more potent and possess a longer biological half-life compared to natural PGF2α, which translates to effective luteolysis at significantly lower dosages iosrjournals.orgvetcoaticook.cabeefrepro.org. For instance, 0.5 mg of cloprostenol has been shown to induce luteolysis, whereas 25 mg of this compound is typically required to achieve a similar effect iosrjournals.orgbeefrepro.org.

In lactating dairy cows, the comparative efficacy of this compound and cloprostenol in inducing luteal regression has been a subject of extensive research. One study indicated that this compound increased luteal regression from 69.1% to 78.5% when compared to cloprostenol, irrespective of the number of corpora lutea or total luteal volume nih.gov. Conversely, another study found that 25 mg of this compound and 500 µg of cloprostenol performed similarly in achieving complete CL regression (approximately 80%) by 56 hours post-treatment in lactating dairy cows undergoing a Presynch/Ovsynch program agproud.com.

Further investigations have revealed differences in the kinetics of progesterone (B1679170) decline. Cloprostenol has been observed to induce a faster decrease in progesterone concentrations during the initial 12 hours following injection compared to this compound iosrjournals.orgagproud.com. In Holstein heifers, cloprostenol resulted in a shorter interval to luteolysis (22.9–23.5 hours) compared to this compound (26.4–32.6 hours) researchgate.net.

In jennies (donkeys), both luprostiol and this compound tromethamine have demonstrated effectiveness in reducing estrous cycle length and decreasing corpus luteum volume researchgate.net. While a study found no significant difference in the prostaglandin-ovulation interval (POI) and interovulatory interval (IOI) between luprostiol and this compound, mean POI values were significantly higher in this compound-treated jennies (11.40 ± 0.75 days) compared to luprostiol-treated jennies (8.88 ± 0.58 days) during winter nih.govresearchgate.net. The advantage of synthetic analogs in jennies includes their longer half-life and efficacy at lower dosages, leading to fewer undesirable side effects researchgate.net.

Table 1: Comparative Luteolytic Efficacy of this compound vs. Other PGF2α Analogs

Compound (Analog Type)SpeciesKey Findings on Luteolysis EfficacyReference
This compound (Natural) vs. Cloprostenol (Synthetic)Dairy CowsThis compound increased luteal regression (78.5% vs. 69.1%). nih.gov
This compound (Natural) vs. Cloprostenol (Synthetic)Dairy Cows25 mg this compound and 500 µg Cloprostenol showed similar complete CL regression (approx. 80% by 56h). agproud.com
This compound (Natural) vs. Cloprostenol (Synthetic)Dairy CowsCloprostenol induced faster progesterone decrease in first 12h. iosrjournals.orgagproud.com
This compound (Natural) vs. Cloprostenol (Synthetic)Holstein HeifersCloprostenol led to shorter interval to luteolysis (22.9-23.5h vs. 26.4-32.6h). researchgate.net
This compound (Natural) vs. Luprostiol (Synthetic)JenniesBoth effective in reducing estrous cycle length and CL volume. No significant difference in POI/IOI, but this compound had higher POI in winter. researchgate.netnih.govresearchgate.net

However, some studies have reported that cloprostenol led to greater rates of estrus detection and conception, particularly in first-lactation cows. This effect has been attributed to a more rapid decline in progesterone and subsequent higher concentrations of estradiol (B170435) following cloprostenol administration agproud.commerck-animal-health-usa.com.

The timing and frequency of PGF2α administration also influence pregnancy outcomes. While single doses of this compound or cloprostenol administered on the day of or shortly after ovulation have been shown in some studies to have no detrimental effect on pregnancy rates, multiple doses over several days are more likely to induce complete luteolysis and depress progesterone levels to a degree incompatible with maintaining pregnancy ukvetequine.com. This underscores the importance of precise application based on the desired physiological outcome.

Interplay with Other Prostaglandin Classes

Prostaglandins (B1171923) are a diverse group of lipid compounds derived from arachidonic acid, playing crucial and multifaceted roles in various physiological and pathological processes throughout the body binasss.sa.crslideshare.net. While this compound belongs to the PGF2α class, understanding its interplay requires contrasting its distinct mechanisms and physiological roles with those of other prostaglandin classes, particularly prostaglandin E (PGE) analogs.

Prostaglandin F2α (this compound) this compound, as a PGF2α, is primarily known for its role in female reproductive function, specifically luteolysis and parturition slideshare.netwikipedia.orgnih.govnih.govfrontiersin.org. Luteolysis involves the regression of the corpus luteum, which is essential for the termination of the luteal phase of the estrous cycle and the initiation of a new follicular wave. PGF2α also stimulates uterine contractions, a critical function during labor induction and expulsion of the placenta slideshare.netwikipedia.orgnih.govscielo.org.mx. Its physiological effects are mediated by binding to the prostaglandin F2α receptor (FP receptor), a specific G protein-coupled receptor frontiersin.orgcenmed.comnih.gov.

Prostaglandin E (PGE) Analogs (e.g., Dinoprostone) In contrast, prostaglandin E (PGE) analogs, such as dinoprostone (B10761402) (PGE2), exhibit a distinct set of physiological roles and mechanisms of action. PGEs are involved in a broader range of bodily functions beyond reproduction, including inflammation, fever, gastric cytoprotection, and modulation of vascular tone binasss.sa.crslideshare.net. PGE2, specifically, is recognized for its oxytocic properties and is clinically used for labor induction and cervical ripening slideshare.netwikipedia.orgresearchgate.nettradeindia.com. Unlike PGF2α, which acts primarily through FP receptors, PGEs exert their effects by binding to a family of prostaglandin E2 receptors (EP1, EP2, EP3, and EP4), each mediating different cellular responses nih.gov.

The fundamental distinction lies in their primary physiological targets and receptor specificity. While PGF2α compounds like this compound are potent luteolytic agents and uterotonics, PGEs have diverse roles that include vasodilation, smooth muscle relaxation (though PGE2 also contracts uterine smooth muscle), and significant involvement in inflammatory processes. This differential receptor binding and subsequent intracellular signaling pathways account for their varied and sometimes opposing physiological outcomes.

Table 2: Distinct Mechanisms and Physiological Roles of PGF2α vs. PGE Analogs

Prostaglandin ClassExample CompoundPrimary Physiological RolesReceptor(s)
Prostaglandin F2αThis compoundLuteolysis, Uterine Contraction, ParturitionFP receptor
Prostaglandin EDinoprostoneCervical Ripening, Labor Induction, Vasodilation, Inflammation, Gastric CytoprotectionEP1, EP2, EP3, EP4 receptors

Future Research Trajectories and Unanswered Questions for Dinoprost

Exploration of Novel Therapeutic and Biological Applications

Potential as a Protective Agent in Advanced Reproductive Technologies

Emerging research suggests that Dinoprost may hold promise as a protective agent in advanced reproductive technologies (ART). Studies in rat models have indicated a protective effect of this compound against ischemia-reperfusion (I/R) injury in ovarian tissue. This protective action is primarily attributed to its ability to attenuate cyclooxygenase-2 (COX-2) expression and reduce hemorrhage. Such findings imply a potential therapeutic utility of this compound in mitigating ovarian I/R injury, thereby preserving ovarian function and fertility. This protective capacity could be explored in clinical contexts, such as a preventive measure during surgical procedures that might induce ovarian I/R injury, including ovarian torsion or cystectomy. Furthermore, this compound may be considered a protective agent in ART procedures like ovarian transplantation, where I/R injury can compromise the success of the intervention annalsmedres.org.

Investigation of Non-Reproductive Physiological Roles and Therapeutic Implications

While primarily known for its reproductive functions, this compound and related prostaglandins (B1171923) are being investigated for their roles in a wider range of physiological processes. This compound has demonstrated anti-inflammatory and cytoprotective properties, suggesting potential therapeutic applications beyond its traditional reproductive uses annalsmedres.org. For instance, it has been explored for its use as a vasodilator to assist in angiography, indicating a direct non-reproductive physiological role drugbank.com. Prostaglandins, as a class of physiologically active lipid compounds, exert diverse hormone-like effects throughout the body, including involvement in inflammatory processes patsnap.comassaygenie.comresearchgate.net. Further research into the specific non-reproductive mechanisms and therapeutic implications of this compound could uncover novel applications in areas such as inflammation modulation or tissue protection.

Translational Research and Clinical Implementation Insights

Translational research is critical for bridging the gap between fundamental scientific discoveries and practical clinical applications of this compound. This involves optimizing its delivery, integrating it with advanced on-farm strategies, and understanding individual variability in response.

Optimization Strategies for Clinical Translation

Optimizing the clinical translation of this compound involves developing advanced delivery systems and refining administration protocols to enhance efficacy and user experience. While much of the research on advanced delivery systems for prostaglandins focuses on Dinoprostone (B10761402) (prostaglandin E2), the principles are highly relevant to this compound. For example, controlled-release vaginal delivery systems have been developed for Dinoprostone, allowing for a sustained and controlled release of the compound over an extended period jst.go.jpimrpress.comnih.govresearchgate.net. These systems can be easily retrieved, offering flexibility in clinical management nih.gov. Similar advancements in controlled-release mechanisms, potentially utilizing hydrogels or nanocarriers, could be explored for this compound to improve its bioavailability, extend its duration of action, and enhance patient adherence mdpi.comtandfonline.com. Such innovations aim to ensure consistent quality and mitigate variability in therapeutic outcomes mdpi.com.

Integrated Molecular and On-Farm Applications for Enhanced Outcomes

Future research is focused on integrating molecular insights with practical on-farm applications to enhance reproductive outcomes in livestock. This includes the use of integrated omics methodologies and data integration across various platforms to refine timed artificial insemination (TAI) protocols researchgate.net. Precision Livestock Farming (PLF) offers a strategic solution by leveraging sensing technology for continuous, real-time monitoring of individual animals. This approach aims to improve productive and reproductive performance, allowing for more efficient animal selection through automated phenotyping and precise estrous detection nih.govdatamintelligence.comresearchgate.net. By combining traditional synchronization methods with cutting-edge molecular tools, such as the direct injection of this compound into the corpus luteum, promising opportunities exist for improving reproductive efficiency and sustainability in farming operations researchgate.netfrontiersin.org.

Understanding the Influence of Genetic Variability on this compound Responsiveness

Understanding the influence of genetic variability on this compound responsiveness is a critical area for future research. Pharmacogenomics, the study of how genes affect a person's response to drugs, is increasingly recognized as a valuable tool in veterinary medicine kvasu.ac.infrontiersin.org. Genetic factors can contribute to variations in drug metabolism, receptor expression, and signal transduction pathways, all of which can impact an animal's response to this compound frontiersin.orgresearchgate.netnih.gov. For instance, studies comparing the effectiveness of this compound and other prostaglandin (B15479496) analogs like Cloprostenol (B1669231) have yielded conflicting results, suggesting that genetic differences among animals might play a role in their individual responses to these compounds icm.edu.pl. Identifying specific genetic markers or polymorphisms associated with enhanced or diminished responsiveness to this compound could lead to more personalized and effective reproductive management strategies, allowing for selective breeding programs that favor animals with optimal responses to treatment kvasu.ac.infrontiersin.org.

Development of Advanced Analytical and Biomarker Tools

The development of advanced analytical and biomarker tools is crucial for monitoring this compound's physiological effects, assessing reproductive status, and predicting treatment success.

Table 1: Advanced Analytical and Biomarker Tools for this compound Research

Tool/MethodApplication
This compound Prostaglandin F2α (PGF2α)
Dinoprostone Prostaglandin E2 (PGE2)
Cloprostenol Synthetic PGF2α analog
Misoprostol Synthetic PGE1 analog
Oxytocin (B344502) Peptide hormone
Progesterone (B1679170) Steroid hormone
Estradiol (B170435) Estrogen steroid hormone
Melengestrol acetate (B1210297) (MGA)Synthetic progestin
17β-estradiol Estrogen steroid hormone
Coumestrol Phytoestrogen
Equol Isoflavone metabolite
Carboprost Synthetic PGF2α analog
Sulprostone Synthetic PGE2 analog
Diclofenac Non-steroidal anti-inflammatory drug (NSAID)
Chitosan Polysaccharide
Gonadotropin-releasing hormone (GnRH)Peptide hormone
Follicle-stimulating hormone (FSH)Gonadotropin hormone
Luteinizing hormone (LH)Gonadotropin hormone

Advanced analytical methods are being developed to precisely quantify this compound and its metabolites. For example, a sensitive and selective Ultra-High Performance Liquid Chromatography with Electrospray Ionization Triple Quadrupole Mass Spectrometry (UHPLC-ESI-QqQ-MS/MS) method has been developed for the determination of this compound and other prostaglandins in pharmaceutical samples, offering high linearity, precision, and accuracy mdpi.com.

Furthermore, the identification and validation of biomarkers are crucial for monitoring reproductive health and predicting responses to this compound. PGFM (13,14-dihydro-15-keto-PGF2α), a rapidly metabolized plasma metabolite of PGF2α (this compound), has been identified as a non-invasive pregnancy marker in various species, detectable in urine and feces using immunoenzyme techniques nih.gov. Research is also exploring metabolic biomarkers related to postpartum reproduction in dairy cattle sci-hub.se. The integration of advanced analytical technologies, such as mass spectrometry and spectroscopy, along with machine learning algorithms for predictive quality analysis, will be instrumental in developing more sophisticated biomarker tools for this compound research and clinical application biopharminternational.com. These advancements will facilitate a deeper understanding of this compound's physiological impact and enable more precise and effective reproductive management strategies harvard.edu.

Q & A

Q. What are the primary mechanisms by which Dinoprost induces luteolysis in mammalian reproductive studies?

this compound acts as a potent FP receptor agonist, triggering intracellular pathways that lead to luteolysis. Key mechanisms include ER stress induction, autophagy, and apoptosis in luteal cells. For example, in goat luteal cells, 1 μM this compound administered for 24 hours significantly upregulates GRP78 (an ER stress marker) and activates unfolded protein response (UPR) sensors, culminating in apoptosis rates of ~15.6% . Researchers should measure markers like caspase-3, Bcl-2 family proteins, and autophagy-related proteins (e.g., LC3-II) to validate these pathways.

Q. How should in vitro protocols be designed to study this compound's effects on cellular stress pathways?

  • Cell lines : Use primary luteal cells (e.g., goat or bovine) to maintain physiological relevance.
  • Dosage : 1 μM is a standard concentration for inducing ER stress and apoptosis .
  • Incubation time : 24 hours is optimal for observing significant changes in apoptotic markers.
  • Controls : Include FP receptor antagonists (e.g., AL-8810) to confirm receptor-specific effects.
  • Key assays : Western blotting for GRP78, CHOP, and ATF6; flow cytometry for apoptosis (Annexin V/PI staining) .

Q. What are the critical pharmacokinetic parameters to consider when administering this compound in bovine models?

this compound has a short plasma half-life (~minutes) and is rapidly metabolized in the liver/lungs. Key parameters:

  • Peak concentration : Achieved within minutes post-intramuscular (IM) injection .
  • Clearance : Near-complete after 1–2 hepatic/pulmonary passes .
  • Tissue distribution : Highest concentrations at the injection site, with residual levels in milk peaking at 2 hours post-administration .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's reported effects on progesterone suppression?

Some studies report no significant changes in plasma progesterone (P > 0.05) after this compound treatment in cows , while others show downregulation of STAR and HSD3B mRNA (critical for progesterone synthesis) . To address this:

  • Experimental variables : Compare dosage (e.g., 2.5 mg vs. 5 mg intra-CL injection) and administration routes (IM vs. intra-CL).
  • Timing : Measure progesterone at multiple timepoints (e.g., 0 h, 2 h, 8 h, 12 h) to capture transient effects .
  • Model specificity : Use pyometric vs. healthy cow models to assess disease-state variability .

Q. What methodologies optimize the study of this compound's dose-dependent effects on luteal blood flow and gene expression?

  • Dose selection : Test 2.5 mg, 5 mg, and 10 mg this compound via intra-CL injection to identify thresholds for STAR mRNA suppression .
  • Blood flow measurement : Use Doppler ultrasonography to quantify corpus luteum blood flow (CLBF) at 2 h and 12 h post-injection .
  • Gene expression analysis : Employ qPCR for RIPK1/RIPK3 (necroptosis markers) and STAR/HSD3B (steroidogenesis genes) .

Q. How can researchers design experiments to distinguish this compound's direct vs. systemic effects?

  • Comparative administration : Compare intra-CL injection (localized effect) vs. IM administration (systemic distribution) .
  • Tissue-specific markers : Analyze mRNA/protein levels in the corpus luteum vs. peripheral tissues (e.g., endometrium).
  • Pharmacokinetic modeling : Track this compound metabolites in blood and milk to assess systemic exposure .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing this compound's time-dependent effects?

  • Mixed-effects models : Account for repeated measures (e.g., CLBF at 0 h, 2 h, 8 h, 12 h) .
  • ANOVA with post-hoc tests : Compare dose groups and administration routes.
  • Survival analysis : For studies measuring luteolysis duration or abortion rates.

Q. How should researchers validate this compound-induced ER stress in vitro?

  • Positive controls : Use thapsigargin (ER stress inducer) to benchmark GRP78/UPR activation.
  • Inhibitor studies : Co-treat with 4-phenylbutyrate (UPR inhibitor) to reverse this compound's effects .
  • Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics to map ER stress pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dinoprost
Reactant of Route 2
Dinoprost

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.